molecular formula C13H16N4OS B2385264 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2201176-07-8

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2385264
CAS No.: 2201176-07-8
M. Wt: 276.36
InChI Key: AZWNBJITTDXBHB-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS: 2201176-07-8) is a heterocyclic compound featuring a piperidine core substituted with a 2H-1,2,3-triazole ring at the 4-position and a thiophen-2-yl group linked via an ethanone bridge. Its molecular formula is C₁₃H₁₆N₄OS, with a molar mass of 276.3573 g/mol . The compound’s synthesis likely involves alkylation or nucleophilic substitution reactions, as evidenced by analogous protocols for structurally related ethanone derivatives (e.g., N-1/N-2-alkylation of triazoles with halogenated ketones) . Characterization methods such as FT-IR, ¹H/¹³C NMR, and mass spectrometry are standard for confirming its structure, consistent with practices for similar piperidinyl-triazole hybrids .

Properties

IUPAC Name

2-thiophen-2-yl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-13(10-12-2-1-9-19-12)16-7-3-11(4-8-16)17-14-5-6-15-17/h1-2,5-6,9,11H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWNBJITTDXBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Thiophene Ring Attachment: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for triazole reduction.

    Substitution: Alkyl halides for nucleophilic substitution on the piperidine ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural motifs.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. Generally, compounds with triazole, piperidine, and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs.
  • Thiophene vs. Aryl Substitutions : The thiophen-2-yl group in the target compound contrasts with dichlorophenyl (9h) or trifluoromethylphenyl (21), impacting lipophilicity and receptor interactions .
  • Piperidine vs.

Biological Activity

The compound 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, a piperidine moiety, and a thiophenyl group. Its molecular formula is C14H16N4OSC_{14}H_{16}N_{4}OS with a molecular weight of approximately 288.37 g/mol. The structural arrangement contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, enhancing binding affinity. The piperidine and thiophenyl groups further influence its biological efficacy through hydrophobic interactions and steric effects.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies indicated that related triazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against various bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Properties

Studies have reported that triazole-based compounds can induce apoptosis and cell cycle arrest in cancer cells. For instance, certain derivatives have been shown to disrupt plasma membrane integrity in Candida auris, suggesting a mechanism for their antifungal activity. The ability to induce apoptotic pathways in cancer cells positions these compounds as potential candidates for cancer therapy .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses, although specific data on this compound's anti-inflammatory activity remains limited.

Case Studies

Study Findings
In vitro Antimicrobial Activity Demonstrated significant efficacy against C. auris with MIC values indicating potent antimicrobial action .
Anticancer Activity Induced apoptosis in cancer cell lines with evidence of cell cycle arrest at the S-phase .
Mechanistic Insights Molecular docking studies revealed strong binding interactions with target enzymes, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation to introduce the thiophene moiety and palladium-catalyzed coupling (e.g., Suzuki or Sonogashira) for triazole-piperidine integration . Key steps include:

  • Piperidine functionalization : Introduce the triazole ring via Huisgen 1,3-dipolar cycloaddition (click chemistry) under copper catalysis.
  • Thiophene attachment : Use nucleophilic substitution or cross-coupling reactions, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, DCM) .
  • Ketone formation : Employ acyl chloride intermediates with controlled temperature (0–5°C) to prevent side reactions .
    • Critical conditions : Catalyst purity (e.g., Pd(PPh₃)₄), solvent choice (e.g., THF for polar intermediates), and reaction time (monitored via TLC/HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and piperidine-thiophene connectivity (e.g., δ 7.3–8.1 ppm for aromatic protons) .
  • HPLC-MS : Monitors reaction progress and detects impurities (>95% purity threshold) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the piperidine-triazole core, critical for understanding conformational flexibility .

Q. How does the electronic structure of the thiophene and triazole moieties influence reactivity?

  • Methodology : The thiophene’s electron-rich π-system enhances electrophilic substitution, while the triazole’s electron-withdrawing nature polarizes the piperidine nitrogen, affecting nucleophilicity . Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodology :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify false positives from metabolite interference .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate pharmacophore contributions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s neuropharmacological potential?

  • Methodology :

  • Systematic substitution : Replace the thiophene with furan or pyridine rings to assess heterocycle impact on target affinity (e.g., serotonin receptors) .
  • Molecular docking : Simulate binding poses with homology-modeled targets (e.g., 5-HT₂A receptors) using AutoDock Vina, focusing on hydrogen bonds with the triazole N2 atom .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to correlate lipophilicity with CNS penetration .

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

  • Methodology :

  • Torsional angle analysis : Identify rigid regions (e.g., piperidine chair conformation) prone to oxidative metabolism. Introduce methyl groups to hinder CYP3A4-mediated hydroxylation .
  • Hydrogen-bond networks : Modify the ethanone carbonyl to a bioisostere (e.g., sulfone) to enhance solubility without disrupting target engagement .

Q. What computational methods are best suited for predicting off-target interactions?

  • Methodology :

  • Phosphoproteomics : Use kinase profiling panels (e.g., DiscoverX) to detect off-target kinase inhibition .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties and prioritize low-risk analogs .

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